molecular formula C24H28N4O2 B3017715 N-(3-methylbenzyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide CAS No. 1286705-99-4

N-(3-methylbenzyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide

Cat. No. B3017715
CAS RN: 1286705-99-4
M. Wt: 404.514
InChI Key: VPLTZVPCXYAZSR-UHFFFAOYSA-N
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Description

The compound "N-(3-methylbenzyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide" is a structurally complex molecule that likely exhibits interesting chemical and biological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us infer some aspects of its behavior. For instance, paper discusses hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, which are structurally related to the compound . Paper explores thiazolyl N-benzyl-substituted acetamide derivatives and their inhibitory activities on Src kinase, which could suggest potential biological activities for our compound. Lastly, paper describes the formation of N-(α-dialkylaminobenzyl) acetamides, which could provide insights into synthetic routes for similar compounds.

Synthesis Analysis

The synthesis of N-benzylidene-α-acetamidobenzylamine derivatives, as described in paper , involves the reaction of N-benzylidene-α-acetamidobenzylamine with dialkylamines. This suggests that a similar approach could be used to synthesize "this compound" by reacting the appropriate benzylidene acetamidobenzylamine precursor with morpholine.

Molecular Structure Analysis

The molecular structure of related compounds, as discussed in paper , shows that hydrogen bonding plays a significant role in the molecular conformation and intermolecular interactions. The presence of hydrogen bond donors and acceptors in the compound of interest, such as the amide group, suggests that it may also form similar hydrogen-bonding patterns, potentially affecting its physical properties and reactivity.

Chemical Reactions Analysis

The chemical reactions involving N-benzyl substituted acetamide derivatives, as seen in paper , involve the inhibition of Src kinase. This indicates that the compound may also interact with biological targets through similar mechanisms, provided that the morpholino and pyrazole groups do not significantly alter its binding affinity or specificity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the structural features and the behavior of similar compounds. For example, the presence of multiple aromatic rings and a morpholino group in the compound suggests it may have moderate to low solubility in water, as aromatic compounds tend to be less polar. The amide bond may contribute to the compound's stability and its potential to form hydrogen bonds, which could influence its melting point and boiling point. The presence of the morpholino group might also affect the compound's basicity, potentially making it a weak base.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been studied for their ability to form coordination complexes with metals, which have significant implications in materials science and medicinal chemistry. For example, Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives. These complexes exhibited significant antioxidant activity, suggesting potential applications in developing antioxidant agents and exploring their roles in mitigating oxidative stress-related diseases (Chkirate et al., 2019).

Kinase Inhibitory Activity

Compounds structurally related to N-(3-methylbenzyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide have shown promising kinase inhibitory activity. For instance, Cano et al. (2013) reported on dibenzo[b,d]thiophen-4-yl-2-morpholino-4H-chromen-4-ones, demonstrating potent DNA-PK and PI-3K inhibitory activities. This indicates a potential for the development of novel anticancer therapeutics targeting these kinases (Cano et al., 2013).

Phase Transfer Catalysts

The synthesis and application of polymers containing the acetamide structure for use as phase transfer catalysts represent another area of scientific research. Kondo et al. (1986) synthesized N-Methyl-N-(p-vinylbenzyl) acetamide and demonstrated its effectiveness as a phase transfer catalyst in nucleophilic substitution reactions. This research highlights the potential of acetamide-containing polymers in enhancing the efficiency of chemical reactions (Kondo et al., 1986).

Src Kinase Inhibitory and Anticancer Activities

N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. Fallah-Tafti et al. (2011) reported on thiazolyl N-benzyl-substituted acetamide derivatives showing inhibition of c-Src kinase and significant inhibition of cell proliferation in various cancer cell lines. These findings suggest potential applications in cancer therapy (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-[(3-methylphenyl)methyl]-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-18-6-8-21(9-7-18)22-16-28(26-24(22)27-10-12-30-13-11-27)17-23(29)25-15-20-5-3-4-19(2)14-20/h3-9,14,16H,10-13,15,17H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLTZVPCXYAZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NCC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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